2-Amino-4-(1-cyclopentyl-1H-pyrazol-4-YL)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-YL cyanide
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Overview
Description
2-Amino-4-(1-cyclopentyl-1H-pyrazol-4-YL)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-YL cyanide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines a chromen backbone with a pyrazole ring, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(1-cyclopentyl-1H-pyrazol-4-YL)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-YL cyanide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the chromen backbone: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the pyrazole ring: The pyrazole ring can be synthesized separately and then attached to the chromen backbone through a coupling reaction.
Amination and cyanation: The final steps involve introducing the amino group and the cyanide group under controlled conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of catalysts, temperature control, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the pyrazole ring.
Reduction: Reduction reactions can target the carbonyl group in the chromen backbone.
Substitution: Various substitution reactions can occur, especially at the amino group or the cyanide group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation products: Oxidized derivatives of the amino group or pyrazole ring.
Reduction products: Reduced forms of the chromen backbone.
Substitution products: Substituted derivatives at the amino or cyanide groups.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes.
Biological Probes: Used in studies to understand biological pathways.
Medicine
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.
Therapeutic Agents: Investigated for its potential therapeutic effects.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-Amino-4-(1-cyclopentyl-1H-pyrazol-4-YL)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-YL cyanide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-(1-cyclopentyl-1H-pyrazol-4-YL)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-YL chloride
- 2-Amino-4-(1-cyclopentyl-1H-pyrazol-4-YL)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-YL bromide
Uniqueness
The presence of the cyanide group in 2-Amino-4-(1-cyclopentyl-1H-pyrazol-4-YL)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-YL cyanide distinguishes it from its analogs. This group can significantly influence the compound’s reactivity and biological activity, making it a unique subject for research.
Properties
Molecular Formula |
C20H24N4O2 |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
2-amino-4-(1-cyclopentylpyrazol-4-yl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C20H24N4O2/c1-20(2)7-15(25)18-16(8-20)26-19(22)14(9-21)17(18)12-10-23-24(11-12)13-5-3-4-6-13/h10-11,13,17H,3-8,22H2,1-2H3 |
InChI Key |
RMBIKFDFMXEMSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CN(N=C3)C4CCCC4)C(=O)C1)C |
Origin of Product |
United States |
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